(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride
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Overview
Description
(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Reduction: The naphthalene derivative is then reduced to form the corresponding alcohol.
Amination: The alcohol group is converted to an amino group through amination reactions.
Hydrochloride Formation: Finally, the amino group is protonated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amines and Alcohols: Formed through reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride is widely used in scientific research due to its unique properties. It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological systems and pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's amino group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing various biological processes.
Comparison with Similar Compounds
(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride is compared with other similar compounds to highlight its uniqueness:
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride: Similar in structure but differs in the presence of an additional carboxyl group.
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid: Contains a different alkyl chain length and functional group.
2-[(R)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one: An intermediate used in the synthesis of isoindolinone compounds.
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-1-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12,14H,8,13H2;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBAFGXQIAHFGZ-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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